molecular formula C10H15N5 B14739172 N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6288-97-7

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14739172
CAS No.: 6288-97-7
M. Wt: 205.26 g/mol
InChI Key: HQOIQJUEUICXQW-UHFFFAOYSA-N
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Description

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core . Subsequent alkylation reactions introduce the ethyl and propyl groups under basic conditions .

Industrial Production Methods

Industrial production of N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered substituents .

Scientific Research Applications

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for the development of targeted therapies .

Properties

CAS No.

6288-97-7

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-3-5-15(4-2)10-8-6-13-14-9(8)11-7-12-10/h6-7H,3-5H2,1-2H3,(H,11,12,13,14)

InChI Key

HQOIQJUEUICXQW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=NC=NC2=C1C=NN2

Origin of Product

United States

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